Physicochemical Divergence: (1-Methylcycloheptyl)methanol vs. Cycloheptylmethanol (CAS 4448-75-3)
Introduction of a geminal methyl group at C1 in (1-Methylcycloheptyl)methanol reduces molecular density by approximately 1.8% compared to unsubstituted cycloheptylmethanol (0.882±0.06 g/cm³ vs. 0.898 g/cm³), while lowering the predicted boiling point by ~9 °C at atmospheric pressure (205.7±8.0 °C vs. 215.1 °C at 760 mmHg) . This methyl substitution also increases molecular weight from 128.21 to 142.24 g/mol, altering chromatographic retention behavior and complicating direct analytical method transfer .
| Evidence Dimension | Density (g/cm³) |
|---|---|
| Target Compound Data | 0.882±0.06 (predicted) |
| Comparator Or Baseline | Cycloheptylmethanol: 0.898 |
| Quantified Difference | -0.016 g/cm³ (-1.8%) |
| Conditions | Predicted values from ACD/Labs Percepta Platform ; experimental value from multiple vendor specifications |
Why This Matters
Lower density and altered boiling point directly impact solvent selection for extraction, distillation, and crystallization workflows, requiring explicit method validation when substituting between these analogs.
